molecular formula C15H11N3O B14544326 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one CAS No. 62289-98-9

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one

Cat. No.: B14544326
CAS No.: 62289-98-9
M. Wt: 249.27 g/mol
InChI Key: UJAAEBOVUWMWAV-UHFFFAOYSA-N
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Description

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is of significant interest due to its unique structure and potential biological activities, including antitumor properties .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

62289-98-9

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

7-methyl-5H-indolo[2,3-c][1,6]naphthyridin-6-one

InChI

InChI=1S/C15H11N3O/c1-18-12-5-3-2-4-9(12)13-10-8-16-7-6-11(10)17-15(19)14(13)18/h2-8H,1H3,(H,17,19)

InChI Key

UJAAEBOVUWMWAV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NC4=C3C=NC=C4

Origin of Product

United States

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